

Characterization of Mesembrenone: Application Notes on NMR and Mass Spectrometry Techniques

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Compound of Interest		
Compound Name:	Mesembrenone	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of **Mesembrenone**, a key psychoactive alkaloid from the plant Sceletium tortuosum. The following sections detail the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and quantification of this compound, crucial for research and drug development.

Data Presentation

The structural characterization of **Mesembrenone** relies on a combination of spectroscopic techniques. While detailed published tables of individual proton and carbon chemical shifts are not readily available in recent literature, the use of 1D and 2D NMR experiments is consistently cited for its structural confirmation. Mass spectrometry provides complementary data on molecular weight and fragmentation patterns.

Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) confirms the elemental composition of **Mesembrenone**. Fragmentation analysis by tandem mass spectrometry (MS/MS) provides structural insights. The primary methods used include Gas Chromatography-Mass



Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and high-resolution techniques like LC-HR-MS.[1][2]

Table 1: High-Resolution Mass Spectrometry Data for **Mesembrenone**

Parameter	Value	Reference
Chemical Formula	C17H21NO3	[3]
Molecular Weight	287.35 g/mol	[3]
Exact Mass	287.15214353 Da	[3]
Ionization Mode	Electrospray (ESI+)	[4][5]
Observed Ion	[M+H]+	[4][5]
m/z of [M+H]+	288.1596	[6]

Table 2: Key Mass Spectrometry Fragmentation Data (ESI-MS/MS) for Mesembrenone

Precursor Ion (m/z)	Fragment Ions (m/z)	Method
	273.14, 258.11, 229.11,	
288.16	201.08, 175.08, 161.06,	LC-ESI-MS/MS
	146.04, 131.03	

Note: The fragmentation pattern of mesembrine-type alkaloids can be complex, and the relative intensities of fragment ions may vary depending on the instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Data

The structural identity of **Mesembrenone** is definitively confirmed using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D techniques such as COSY, HSQC, and HMBC.[4] While a complete, publicly available, tabulated dataset of chemical shifts and coupling constants is scarce, the literature confirms its use for qualifying reference standards. [4] Samples for NMR analysis are typically dissolved in deuterated chloroform (CDCl₃).[7]



Experimental Protocols

The following are detailed protocols for the analysis of **Mesembrenone** using NMR and mass spectrometry.

Protocol for NMR Analysis of Mesembrenone

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for the structural elucidation of **Mesembrenone**.

2.1.1. Sample Preparation

- Weigh approximately 5-10 mg of purified **Mesembrenone**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

2.1.2. NMR Data Acquisition

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Software: Standard NMR data acquisition and processing software.
- ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Spectral Width: Approximately 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Temperature: 298 K.



- ¹³C NMR Acquisition:
 - Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
 - Spectral Width: Approximately 220-250 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, depending on sample concentration.
 - Temperature: 298 K.
- 2D NMR Acquisition (optional but recommended for full assignment):
 - Acquire standard COSY, HSQC, and HMBC spectra to establish proton-proton and protoncarbon correlations.

2.1.3. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase the resulting spectra.
- Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.
- Integrate the signals in the ¹H spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H spectrum and the chemical shifts in the ¹³C spectrum.
- Use 2D NMR data to assign all proton and carbon signals to the **Mesembrenone** structure.

Protocol for LC-MS/MS Analysis of Mesembrenone

This protocol describes a method for the quantitative analysis of **Mesembrenone** in a biological matrix (e.g., plasma) using a triple quadrupole mass spectrometer.[8]



2.2.1. Sample Preparation (Protein Precipitation)

- To 50 μL of the plasma sample, add 10 μL of an internal standard solution (e.g., a deuterated analog of Mesembrenone).
- Add 200 μL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2.2.2. Liquid Chromatography (LC) Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Gradient Program:
 - 0-0.5 min: 5% B
 - 0.5-3.0 min: Ramp to 95% B
 - 3.0-4.0 min: Hold at 95% B
 - 4.0-4.1 min: Return to 5% B
 - 4.1-5.0 min: Re-equilibrate at 5% B.



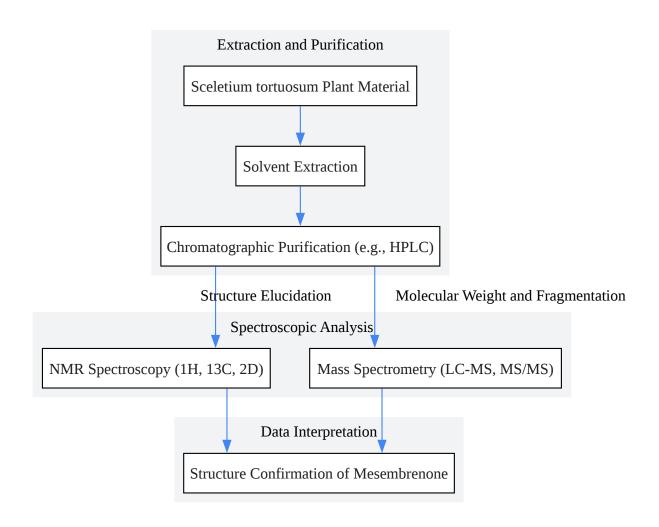
2.2.3. Mass Spectrometry (MS) Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Mesembrenone: Precursor ion (m/z) 288.2 → Product ion (m/z) (select a specific fragment ion from MS/MS analysis).
 - Internal Standard: Monitor the appropriate precursor and product ions for the chosen internal standard.
- Key MS Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy for maximum signal intensity.

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the characterization of **Mesembrenone** from a plant extract.





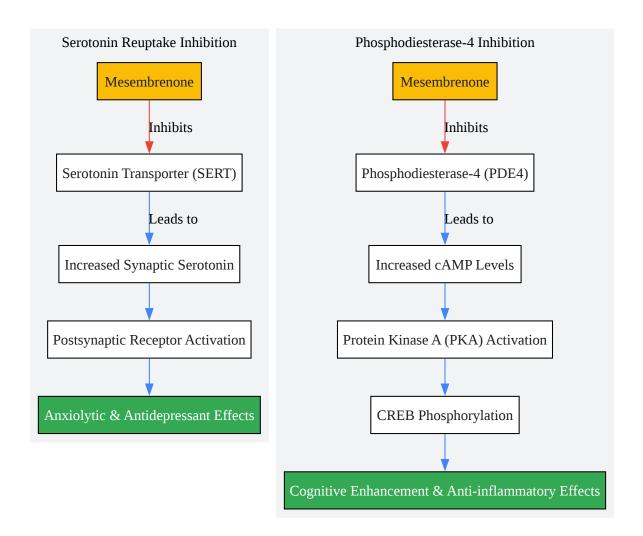
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Caption: Experimental workflow for **Mesembrenone** characterization.

Signaling Pathways of Mesembrenone

Mesembrenone is known to interact with at least two key signaling pathways, contributing to its pharmacological effects. It acts as a serotonin reuptake inhibitor and a phosphodiesterase-4 (PDE4) inhibitor.





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